

venturicidin stability and proper storage conditions at -20°C

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Compound of Interest

Compound Name: **venturicidin**

Cat. No.: **B1172611**

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Venturicidin Technical Support Center

Welcome to the technical support center for **Venturicidin**. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of **Venturicidin** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Venturicidin**?

A1: Proper storage is crucial to maintain the stability and activity of **Venturicidin**. For long-term storage, **Venturicidin** powder should be stored at -20°C, where it can remain stable for up to three years.^{[1][2][3]} Once dissolved in a solvent, the stock solution's stability changes. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for a shorter period of up to 1 month.^[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to prepare single-use aliquots.^{[4][5]}

Q2: What is the recommended solvent for dissolving **Venturicidin**?

A2: **Venturicidin** is soluble in several organic solvents, including DMSO, ethanol, methanol, and DMF.^[2] It has poor solubility in water.^[2] For creating stock solutions, DMSO is commonly used, with a solubility of up to 8 mg/mL (10.67 mM); however, this may require gentle warming and ultrasonication to fully dissolve.^[1] It is critical to use newly opened, anhydrous DMSO, as

hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.

[\[1\]](#)

Q3: What is the primary mechanism of action for **Venturicidin**?

A3: **Venturicidin** is a potent and specific inhibitor of F-type ATP synthases (also known as F_1F_0 -ATPases).[\[2\]](#)[\[6\]](#) Its primary mechanism involves binding to the membrane-embedded F_0 subunit of the ATP synthase complex. This binding action physically obstructs the proton channel, blocking the translocation of protons that drives ATP synthesis.[\[7\]](#)[\[8\]](#)[\[9\]](#) This inhibition of energy production is the basis for its antifungal and other biological activities.[\[2\]](#)

Q4: Can **Venturicidin** be used in antibacterial studies?

A4: While **Venturicidin** alone generally exhibits weak intrinsic antibacterial activity, it has been shown to be a powerful antibiotic adjuvant.[\[9\]](#)[\[10\]](#) It potentiates the effects of aminoglycoside antibiotics, such as gentamicin, against various multidrug-resistant (MDR) bacterial pathogens, including *Staphylococcus*, *Enterococcus*, and *Pseudomonas aeruginosa*.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Stability and Storage Conditions Summary

The stability of **Venturicidin** is dependent on its form (powder vs. solution) and the storage temperature.

Form	Storage Temperature	Recommended Duration	Citations
Powder	-20°C	Up to 3 years	[1]
In Solvent	-20°C	Up to 1 month	[1]
In Solvent	-80°C	Up to 6 months	[1]

Troubleshooting Guide

Issue 1: Difficulty Dissolving **Venturicidin** Powder

- Possible Cause: **Venturicidin** has limited solubility. The solvent may have absorbed moisture.

- Solution:

- Use a fresh, unopened bottle of anhydrous DMSO for the best results.[1]
- Gentle warming and brief ultrasonication can aid in dissolution.[1]
- Ensure you are not exceeding the known solubility limit (e.g., 8 mg/mL in DMSO).[1]

Issue 2: Inconsistent or Unexpected Experimental Results

- Possible Cause 1: Degradation of **Venturicidin** due to improper storage or handling.
- Solution 1: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5] Confirm that the storage temperature and duration are within the recommended guidelines. For stock solutions stored at -20°C, use within one month.[1]
- Possible Cause 2: Complex dose- and time-dependent effects of **Venturicidin**.
- Solution 2: At higher concentrations, **Venturicidin** can cause a functional decoupling of the F₁ and F₀ subunits of ATP synthase, leading to a time-dependent recovery of ATP hydrolysis (ATPase) activity.[7][12] When designing experiments, consider performing a full dose-response and time-course analysis to characterize the compound's effect in your specific system.

Issue 3: Low Potency or Lack of Activity in Assays

- Possible Cause: The compound has degraded, or the experimental concentration is not optimal.
- Solution:
 - Use a fresh aliquot of **Venturicidin** stock solution that has been stored correctly.
 - Verify the final concentration used in your assay. The IC₅₀ can vary depending on the target organism and experimental conditions.[7]
 - Perform a positive control experiment with a known sensitive cell line or mitochondrial preparation to confirm the activity of your **Venturicidin** stock.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Venturicidin Stock Solution

Objective: To prepare a stable, concentrated stock solution of **Venturicidin** for use in various assays.

Materials:

- **Venturicidin A** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, low-binding microcentrifuge tubes
- Ultrasonic water bath
- Vortex mixer

Procedure:

- Allow the **Venturicidin A** powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of **Venturicidin A** powder in a sterile environment.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 8 mg/mL).
- Vortex the solution thoroughly.
- If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes, and warm gently if necessary.[\[1\]](#)
- Once fully dissolved, create single-use aliquots in low-binding tubes to minimize waste and prevent freeze-thaw cycles.[\[5\]](#)
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)

Protocol 2: ATP Hydrolysis Inhibition Assay

Objective: To determine the inhibitory activity of **Venturicidin A** on ATP synthase by measuring the rate of ATP hydrolysis. This is a coupled spectrophotometric assay.[\[7\]](#)

Materials:

- Submitochondrial particles (SMPs) or other F₁F₀-ATP synthase source
- Assay Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.5)
- Coupling System:
 - Phosphoenolpyruvate (PEP)
 - Pyruvate kinase (PK)
 - Lactate dehydrogenase (LDH)
 - NADH
- ATP solution
- **Venturicidin A** stock solution
- 96-well UV-transparent plate
- Spectrophotometer capable of reading absorbance at 340 nm

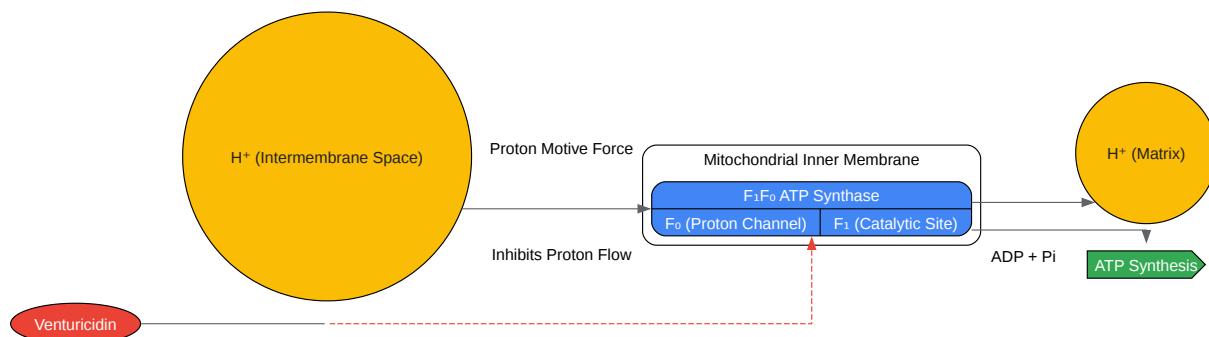
Procedure:

- Prepare the assay reaction mix containing the assay buffer, PEP, PK, LDH, and NADH in the 96-well plate.
- Add the desired concentrations of **Venturicidin A** or vehicle control (DMSO) to the appropriate wells.
- Add the SMPs (e.g., 30-50 µg of protein) to the wells.

- Incubate the plate for 5-10 minutes at 37°C to allow **Venturicidin** A to bind to the ATP synthase.
- Initiate the reaction by adding ATP (final concentration of ~2.5 mM).
- Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
- Calculate the rate of ATP hydrolysis for each **Venturicidin** A concentration and determine the IC₅₀ value.

Diagrams and Workflows

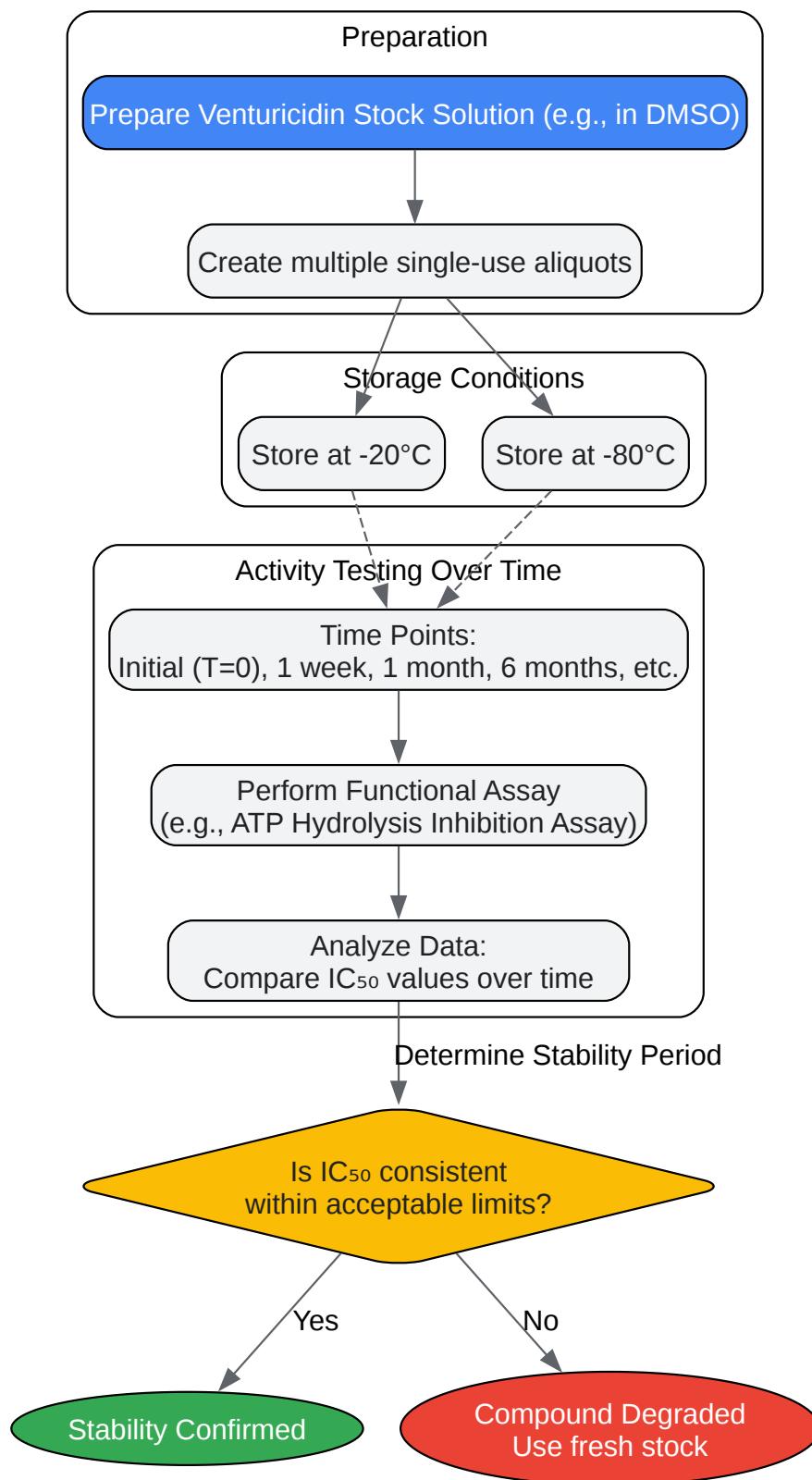
Venturicidin's Mechanism of Action



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Caption: Inhibition of ATP Synthase by **Venturicidin**.

Experimental Workflow: Testing Venturicidin Stability

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Caption: Logical workflow for assessing the stability of **Venturicidin** stock solutions.

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